![molecular formula C7H4IN3O2 B3042983 6-iodo-3-nitro-Imidazo[1,2-a]pyridine CAS No. 690258-23-2](/img/structure/B3042983.png)
6-iodo-3-nitro-Imidazo[1,2-a]pyridine
Overview
Description
“6-iodo-3-nitro-Imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 690258-23-2 . It has a molecular weight of 289.03 . The IUPAC name for this compound is 6-iodo-3-nitroimidazo[1,2-a]pyridine .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes “6-iodo-3-nitro-Imidazo[1,2-a]pyridine”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An NH2CN-promoted convergent integration of three self-sorting domino sequences is described for the construction of 6-iodo-3-methylthioimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines .Molecular Structure Analysis
The InChI code for “6-iodo-3-nitro-Imidazo[1,2-a]pyridine” is 1S/C7H4IN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H . The InChI key is VJONIPFOBPBPTF-UHFFFAOYSA-N .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The construction of an imidazo[1,2-a]pyridine ring along with methylthiolation at C-3 and iodination at C-6 is possible .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-iodo-3-nitro-Imidazo[1,2-a]pyridine” include a molecular weight of 289.03 , storage temperature between 28 C .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some derivatives of this class exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Organic Synthesis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines are also important in pharmaceutical chemistry . They have been used in the development of various drugs and biologically active compounds .
Anti-inflammatory Drugs
Some imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory properties .
Antiviral Drugs
Imidazo[1,2-a]pyridine derivatives have also been used in the development of antiviral drugs .
Antifungal Drugs
These compounds have demonstrated antifungal activities .
Anticancer Drugs
Imidazo[1,2-a]pyridines have been used in the development of anticancer drugs .
Anti-ulcer Drugs
The imidazo[1,2-a]pyridine skeleton is a key structure in drugs and biologically active compounds with anti-ulcer properties .
Future Directions
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of various antituberculosis agents .
Mode of Action
It’s known that the functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Pharmacokinetics
It’s known that the pharmacokinetic properties of similar compounds are compatible with once-daily dosing .
Result of Action
It’s known that similar compounds have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
It’s known that the construction of imidazo[1,2-a]pyridine ring along with methylthiolation at c-3 and iodination at c-6 is possible .
properties
IUPAC Name |
6-iodo-3-nitroimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJONIPFOBPBPTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-3-nitroimidazo[1,2-a]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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